molecular formula C21H19N3O4S B2608485 4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251631-93-2

4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2608485
CAS RN: 1251631-93-2
M. Wt: 409.46
InChI Key: ADFNTIWSHGLFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

The compound, as part of a broader family of benzothiadiazinyl and anilino[1,2,4]triazolo[1,2,4]thiadiazines, has been examined for its anticancer properties. In research, these compounds exhibited inhibitory activity against a variety of cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Particularly, specific compounds in this family were noted for their potential role in inhibiting tubulin polymerization, suggesting a mechanism for their anticancer effects. The study highlighted the moderate to good inhibitory activity of these compounds against the mentioned cancer cell lines, with compound 9 standing out due to its high activity level (Kamal et al., 2011).

Pharmacological Scaffold and Biological Activities

The 1,3,4-thiadiazole core, closely related to the chemical structure , is recognized as a significant pharmacological scaffold in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were explored for their biological activities. These synthesized compounds showed a variety of biological properties, including DNA protective ability against oxidative mixtures and strong antimicrobial activity against certain bacterial strains. In particular, compounds 3A and 4A were identified for their high DNA protective ability, while compound 1A and 2B demonstrated strong antimicrobial effects against S. epidermidis. Additionally, compound 3A showed notable cytotoxicity on cancer cell lines, positioning it as a potential candidate for chemotherapy drug combination strategies (Gür et al., 2020).

Chemical Synthesis and Potential Applications

The title compound's related chemical structures have been synthesized and characterized, indicating their relevance in the field of chemical synthesis and potential for various applications. For instance, the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one highlights the compound's role as an intermediate in the synthesis of pyrrolopyridothiazepine derivatives, aiming to develop novel calcium channel antagonists (Ma, 2003).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[(2-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-6-3-4-7-16(15)14-23-21(25)24(17-9-11-18(28-2)12-10-17)20-19(29(23,26)27)8-5-13-22-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNTIWSHGLFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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